Diethyl 2-methyl-3-oxosuccinate

Catalog No.
S585369
CAS No.
759-65-9
M.F
C9H14O5
M. Wt
202.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-methyl-3-oxosuccinate

CAS Number

759-65-9

Product Name

Diethyl 2-methyl-3-oxosuccinate

IUPAC Name

diethyl 2-methyl-3-oxobutanedioate

Molecular Formula

C9H14O5

Molecular Weight

202.2 g/mol

InChI

InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3

InChI Key

OQOCQBJWOCRPQY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(=O)C(=O)OCC

Synonyms

2-Methyl-3-oxo-butanedioic Acid 1,4-Diethyl Ester; Methyloxo-butanedioic Acid Diethyl Ester; Methyl-oxalacetic Acid Diethyl Ester; 2-Methyl-3-(oxo)succinic Acid Diethyl Ester; Diethyl 2-Methyl-3-oxo-1,4-butanedioate; Diethyl 2-Methyl-3-oxobutanedioat

Canonical SMILES

CCOC(=O)C(C)C(=O)C(=O)OCC

Anticancer Research

Scientific Field: Medicinal Chemistry and Pharmacology Application Summary: Diethyl 2-methyl-3-oxosuccinate is utilized in the synthesis of compounds with potential anticancer properties. It serves as a precursor in the formation of complex molecules that can inhibit the growth of cancer cells. Methods of Application:

Antiviral Research

Scientific Field: Virology and Therapeutics Application Summary: This compound is instrumental in developing antiviral agents, particularly those targeting viral enzymes or replication mechanisms. Methods of Application:

Polyester Synthesis

Scientific Field: Polymer Chemistry and Material Science Application Summary: Diethyl 2-methyl-3-oxosuccinate is used in the synthesis of functional polyesters, contributing to the development of biodegradable plastics. Methods of Application:

Calpain Inhibitors Research

Scientific Field: Biochemistry and Molecular Biology Application Summary: The compound is a key reactant in the synthesis of calpain inhibitors, which are important in studying proteolytic enzymes implicated in various diseases. Methods of Application:

A2A Receptor Antagonists Research

Scientific Field: Neuropharmacology Application Summary: It is used in creating antagonists for the human A2A receptor, which has implications in neurological disorders. Methods of Application:

Dihydropteroate Synthase Inhibitors Research

Scientific Field: Antibacterial Drug Development Application Summary: Diethyl 2-methyl-3-oxosuccinate is involved in the synthesis of inhibitors for dihydropteroate synthase, an enzyme targeted by antibacterial drugs. Methods of Application:

Enzyme Studies

Scientific Field: Enzymology Application Summary: The compound is used to study the enzyme Diethyl 2-methyl-3-oxosuccinate reductase, which plays a role in various biochemical pathways. Methods of Application:

    Enzyme Characterization: Researchers use the compound as a substrate to analyze the enzyme’s activity and kinetics.

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: This compound is a versatile reagent in organic synthesis, used to create a variety of chemical structures. Methods of Application:

    Synthesis of Complex Molecules: It serves as an intermediate in the construction of complex organic molecules.

Material Science

Scientific Field: Material Science and Engineering Application Summary: Diethyl 2-methyl-3-oxosuccinate is used in the development of advanced materials with specific properties. Methods of Application:

Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: It is a key starting material in the design and synthesis of new medicinal compounds. Methods of Application:

Catalysis Research

Scientific Field: Catalysis and Green Chemistry Application Summary: The compound is investigated for its role as a substrate in catalytic processes, aiming to improve reaction efficiency and selectivity. Methods of Application:

Environmental Chemistry

Scientific Field: Environmental Chemistry Application Summary: Diethyl 2-methyl-3-oxosuccinate is studied for its degradation products and their impact on the environment. Methods of Application:

Diethyl 2-methyl-3-oxosuccinate is a chemical compound with the molecular formula C9H14O5C_9H_{14}O_5 and a molecular weight of approximately 202.20 g/mol. It is categorized as an alpha-ketoester and a beta-ketoester, which are derivatives of organic compounds that contain both keto and ester functional groups. The compound is also recognized as a diester and is structurally characterized by the presence of two ethyl groups attached to the succinate backbone, along with a methyl group at the second carbon position .

Typical of ketoesters, including:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger molecules.
  • Reduction Reactions: The compound can be reduced by diethyl 2-methyl-3-oxosuccinate reductase, an enzyme that facilitates the conversion of the keto group into an alcohol .
  • Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to yield diethyl succinate and acetic acid derivatives.

These reactions are significant in synthetic organic chemistry and biochemistry, particularly in the synthesis of more complex molecules.

Diethyl 2-methyl-3-oxosuccinate exhibits various biological activities, primarily due to its structural characteristics as a ketoester. It has been studied for its potential roles in metabolic pathways and enzymatic reactions. The enzyme diethyl 2-methyl-3-oxosuccinate reductase catalyzes its reduction, suggesting a role in cellular metabolism . Additionally, compounds with similar structures often show antimicrobial and anti-inflammatory properties, although specific studies on this compound's biological activity remain limited.

The synthesis of diethyl 2-methyl-3-oxosuccinate can be achieved through several methods:

  • Esterification: Reacting succinic acid with ethanol in the presence of a catalyst to form diethyl succinate, followed by alkylation with methyl iodide.
  • Ketoester Formation: Utilizing acyl chlorides or anhydrides in the presence of ethyl alcohol to introduce the keto group.
  • Multi-step Synthesis: Starting from simpler precursors such as malonic acid derivatives and employing various organic reactions (e.g., alkylation and decarboxylation) to construct the final product.

Each method allows for variations in yield and purity, depending on reaction conditions.

Diethyl 2-methyl-3-oxosuccinate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Biochemical Research: The compound is utilized in studies involving metabolic pathways and enzyme activity due to its structural analogies with natural metabolites.
  • Material Science: It may also be explored for potential uses in polymer chemistry as a building block for polymers with specific properties.

Interaction studies involving diethyl 2-methyl-3-oxosuccinate typically focus on its enzymatic interactions. Research indicates that it is not a substrate for several cytochrome P450 enzymes, suggesting limited metabolic transformation by these pathways . Additionally, its interaction with biological membranes has been assessed through permeability studies, indicating high gastrointestinal absorption but low blood-brain barrier penetration .

Diethyl 2-methyl-3-oxosuccinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
Diethyl 2-isopropyl-3-oxosuccinate0.97Contains an isopropyl group instead of methyl.
Diethyl 2-oxo-3-propylsuccinate0.97Has a propyl group which alters its reactivity.
Ethyl 5,5-dimethyl-2,4-dioxohexanoate0.89Features additional keto groups affecting stability.
Ethyl 4-cyclopropyl-2,4-dioxobutanoate0.89Contains a cyclopropyl ring which influences properties.
Diethyl oxalpropionate0.84Lacks methyl substitution but retains similar ester functionalities.

Diethyl 2-methyl-3-oxosuccinate's unique combination of substituents makes it distinct among these compounds, influencing its reactivity and potential applications in synthesis and biological contexts .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

759-65-9

Wikipedia

Diethyl 2-methyl-3-oxosuccinate

General Manufacturing Information

Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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